![molecular formula C24H19ClFN3O2S B2945940 2-((2-chlorobenzyl)thio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-89-3](/img/structure/B2945940.png)
2-((2-chlorobenzyl)thio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Description
2-((2-chlorobenzyl)thio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H19ClFN3O2S and its molecular weight is 467.94. The purity is usually 95%.
BenchChem offers high-quality 2-((2-chlorobenzyl)thio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-chlorobenzyl)thio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Properties
A study by Ismaili et al. (2008) explored the synthesis of new hexahydropyrimido[5,4-c]quinoline-2,5-diones, which are structurally related to the compound . These compounds, including similar pyrimidoquinoline derivatives, exhibited significant antioxidant properties, particularly those containing a thiourea moiety (Ismaili et al., 2008).
Anti-Inflammatory and Anticancer Activities
The research by Hafez et al. (2016) on pyrimido[4,5-b]quinoline and its derivatives, including a compound structurally akin to the one , revealed notable anti-inflammatory and anticancer activities. Specifically, certain derivatives showed significant cytotoxic effects against human cancer cell lines, outperforming the reference drug doxorubicin in some cases (Hafez et al., 2016).
Analgesic, Anti-Inflammatory, Antioxidant, and Antimicrobial Properties
El-Gazzar et al. (2009) synthesized 2-thioxopyrimido[4,5-b]quinoline derivatives and investigated their potential as analgesic, anti-inflammatory, antioxidant, and antimicrobial agents. Their findings highlighted significant activities in these areas, particularly in comparison to ascorbic acid for antioxidant properties and standard drugs for anti-inflammatory and analgesic effects (El-Gazzar et al., 2009).
Amylolytic Agents
Makki et al. (2012) studied novel fluorine-bearing quinoline-4-carboxylic acids and related compounds for their amylolytic activity. These compounds, including structures related to 2-((2-chlorobenzyl)thio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione, displayed moderate to high activity against certain Aspergillus fungi as amylolytic agents (Makki et al., 2012).
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O2S/c25-16-5-2-1-4-14(16)12-32-24-28-22-21(23(31)29-24)19(13-8-10-15(26)11-9-13)20-17(27-22)6-3-7-18(20)30/h1-2,4-5,8-11,19H,3,6-7,12H2,(H2,27,28,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXHYSGDHMEANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)F)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-chlorobenzyl)thio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione |
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